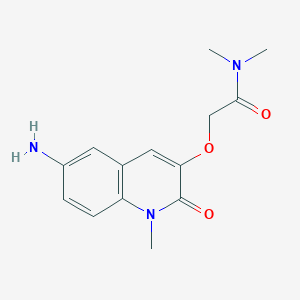
4-Bromo-6-methylpicolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9BrClN3 It is primarily used in research settings and is known for its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpicolinimidamide hydrochloride typically involves the bromination of 6-methylpicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Bromo-6-methylpicolinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under suitable conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
4-Bromo-6-methylpicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-6-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the picolinimidamide moiety play crucial roles in its reactivity and binding properties. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- 2-Bromo-1-[4-(1-pyrrolidinyl)phenyl]ethanone
- 4-Bromo-2-hydroxyphenyl
Uniqueness
4-Bromo-6-methylpicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and picolinimidamide groups
特性
分子式 |
C7H9BrClN3 |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
4-bromo-6-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3.ClH/c1-4-2-5(8)3-6(11-4)7(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChIキー |
XCKLERXBXPHPDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(=N)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


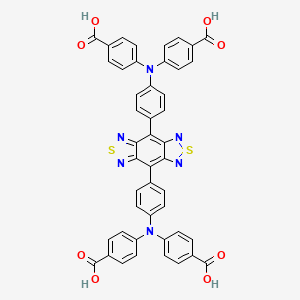
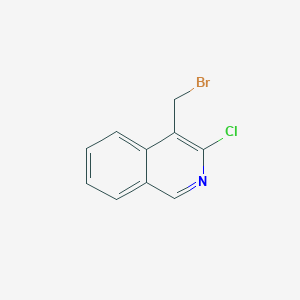
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)

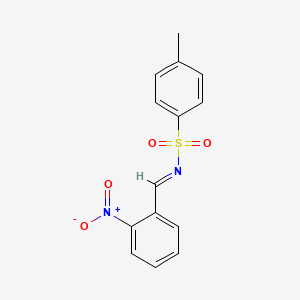
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)


![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
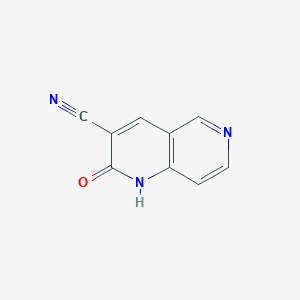
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
